

# Paxalisib blood concentration versus tumor concentration

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Paxalisib

CAS No.: 1382979-44-3

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## Paxalisib Pharmacokinetics and Tumor Distribution Data

The table below summarizes the key quantitative data on **paxalisib**'s absorption and distribution from preclinical studies.

Parameter	Species	Findings / Value	Significance / Implication
Brain Penetration (K <sub>p,uu</sub> ) [1]	Mouse	0.31	Indicates moderate, active uptake into the brain. A value above 0.1 confirms effective blood-brain barrier penetration.
Plasma Protein Binding (F <sub>u</sub> ) [1]	Multiple	0.25 - 0.43 (across species)	Low to moderate binding, meaning a higher proportion of the drug is free and biologically active.
Predicted Human Efficacy [1]	Human	56 mg (predicted efficacious dose)	PBPK modeling suggests this dose may be effective in humans; currently in Phase III trials.

Parameter	Species	Findings / Value	Significance / Implication
<b>Tumor Growth Inhibition</b> [2]	Mouse (AT/RT xenograft)	Median survival extended from 40 to 54 days	Demonstrates direct anti-tumor efficacy <i>in vivo</i> following systemic administration.
<b>Circulating Tumor Cell Reduction</b> [3] [4]	Human (TNBC patient)	>50% reduction after 21-day cycle	Clinical evidence of systemic anti-tumor effect, correlating with drug exposure in blood.

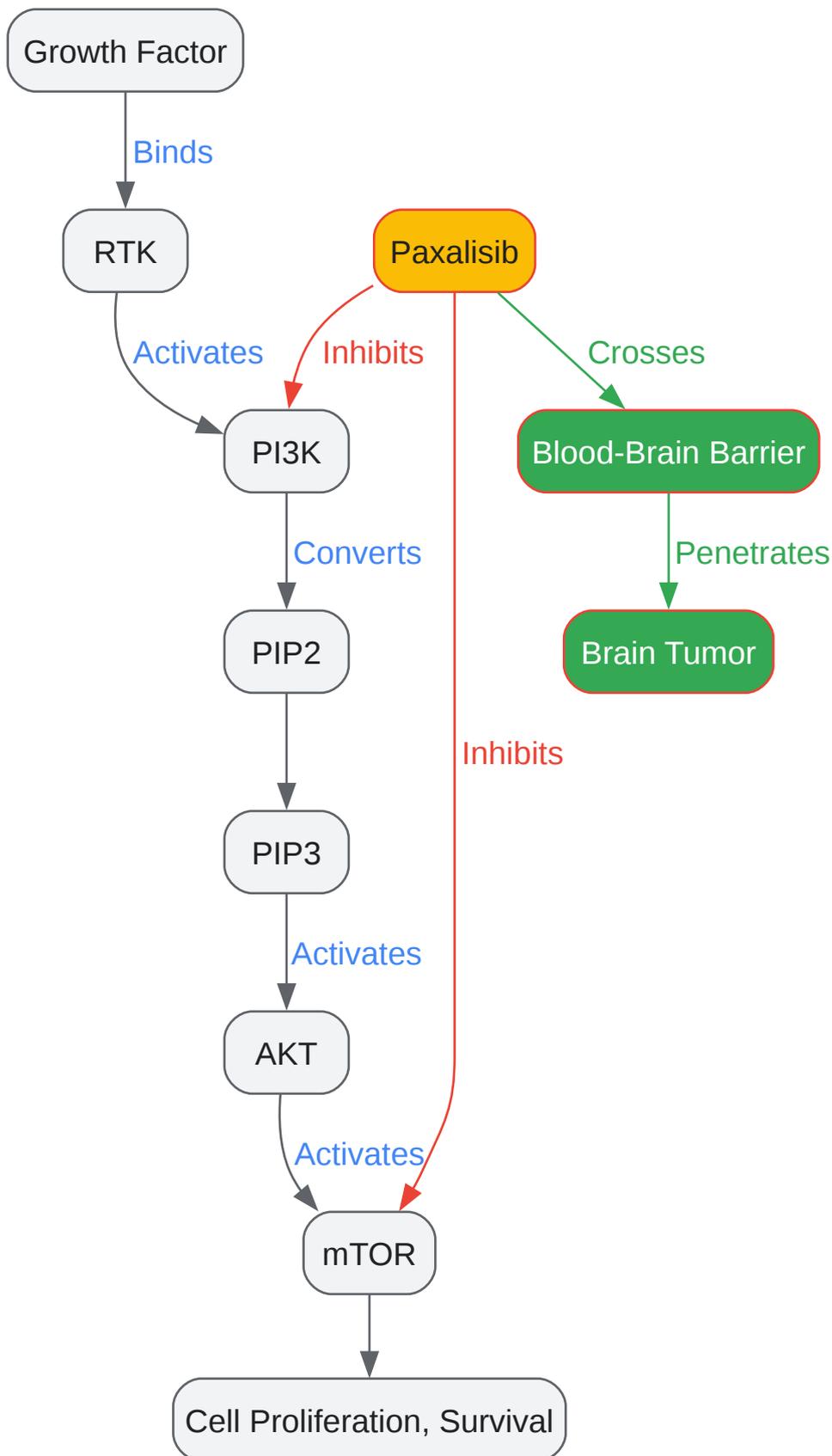
## Experimental Protocols for Key Findings

For researchers aiming to replicate or understand these studies, here are the methodologies behind the key data.

- Protocol: Measuring Brain Penetration ( $K_{p,uu}$ ) [1]
  - **Objective:** To determine the unbound drug partition coefficient ( $K_{p,uu}$ ) between brain and plasma.
  - **Method:** Mice were administered **paxalisib**, and plasma and brain samples were collected at various time points. The concentration of **paxalisib** in both matrices was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The  $K_{p,uu}$  was calculated as  $(AUC_{\text{brain, unbound}} / AUC_{\text{plasma, unbound}})$ , where AUC is the area under the concentration-time curve.
  - **Outcome:** The study confirmed **paxalisib**'s brain-penetrant property with a  $K_{p,uu}$  of 0.31 in mice.
- Protocol: Assessing In Vivo Anti-Tumor Efficacy [2]
  - **Objective:** To evaluate the efficacy of **paxalisib** in slowing tumor growth and extending survival.
  - **Method:** Researchers used orthotopic xenograft models of Atypical Teratoid/Rhabdoid Tumors (AT/RT). Mice with implanted tumors were treated with **paxalisib** at the human-equivalent maximum tolerated dose. Tumor growth was monitored, and animal survival was tracked as the primary endpoint.
  - **Outcome:** Treatment with **paxalisib** significantly extended median survival compared to the control group, demonstrating its distribution to the tumor site and functional activity.

## Paxalisib's Mechanism and Distribution Logic

The following diagram illustrates the pathway **paxalisib** inhibits and its key distribution characteristic that enables tumor concentration.



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## Research Implications and Future Directions

The data confirms **paxalisib** as a brain-penetrant drug with demonstrated biological activity in both central nervous system and peripheral tumors.

- **Expert Commentary:** The combination of low plasma protein binding and a  $K_{p,uu} > 0.1$  is a key pharmacokinetic achievement. It suggests that **paxalisib** is not only able to enter the brain but is also retained there, which is crucial for targeting primary brain tumors and brain metastases [1]. The clinical observation of reduced circulating tumor cells in peripheral cancer further confirms that effective blood concentrations translate to an anti-tumor effect at metastatic sites [3] [4].
- **Practical Application Notes:** The predicted human efficacious dose of 56 mg provides a critical benchmark for clinical trial design [1]. Future research should focus on:
  - **Quantitative Imaging:** Using advanced techniques like PET imaging with radiolabeled **paxalisib** to directly visualize and quantify tumor-specific drug concentration in humans.
  - **Pharmacodynamic Biomarkers:** Measuring the reduction in phosphorylated AKT or S6 in tumor tissue (via biopsy) to confirm target engagement at the tumor site.

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To cite this document: Smolecule. [Paxalisib blood concentration versus tumor concentration].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528760#paxalisib-blood-concentration-versus-tumor-concentration>]

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